- Improved synthesis of anti-leukemia drug tamibarotene, Zhongguo Yaowu Huaxue Zazhi, 2009, 19(4), 268-269
Cas no 94497-51-5 (Tamibarotene)
Tamibarotene structure
Product Name:Tamibarotene
Numero CAS:94497-51-5
MF:C22H25NO3
MW:351.438806295395
MDL:MFCD00866188
CID:61730
PubChem ID:108143
Update Time:2024-10-25
Tamibarotene Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid
- AM80
- 4-[(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]benzoic acid
- 4-[[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)amino]carbonyl]benzoic Acid
- Am 80 (pharmaceutical)
- Amnolake
- NSC 608000
- Retinoid AM 80
- Tamibarotene
- Am-80
- TAMIBAROTENE,AM 80,AM-80,AM80
- 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl]benzoicacid
- Am 80
- retinobenzoic acid
- Tamibaro
- Amnoid
- 4-[(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl]benzoic acid
- 08V52GZ3H9
- NSC608000
- 4-((5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl)benzoic acid
- 4-[[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)amino]carbonyl]benzoic acid (ACI)
- 4-[(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)carbamoyl]benzoic acid
- Am 80 (RAR agonist)
- INNO 507
- OP 01
- RR 110
- SY 1425
- TM 441
- TOS 80T
- and OP-01
- HMS3743C03
- Tamibarotene [USAN:INN]
- BCP07492
- DTXCID3026853
- 4-(((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl)amino)carbonyl)benzoic acid
- 94497-51-5
- 4-[(1,1,4,4-tetramethyltetralin-6-yl)carbamoyl]benzoic acid
- SMR002530320
- AKOS015902693
- CCG-268044
- A80
- OMS-0728
- Tamibarotene [INN]
- D01418
- BRD-K36627727-001-05-4
- Terephthalic acid mono-5,8,8-tetramethyl- 5,6,7,8-tetrahydro-2-naphthylamide
- HMS3652H04
- Benzoic acid, 4-(((5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)amino)carbonyl)-
- BDBM50061625
- TOS-80T
- AC-7049
- TAMIBAROTENE [WHO-DD]
- TOS-80
- INNO-507
- 4-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-ylcarbamoyl)benzoic acid
- NCGC00181111-01
- Amnoleuk
- TM-411
- SW219913-1
- Z-208
- Tamibarotene (JAN/USAN/INN)
- TAMIBAROTENE [MI]
- CAS-94497-51-5
- TAMIBAROTENE [USAN]
- 121GE003
- Tox21_112725
- GTPL2648
- s4260
- MUTNCGKQJGXKEM-UHFFFAOYSA-N
- C22H25NO3
- MLS004774034
- TAMIBAROTENE [MART.]
- Terephthalic acid mono-5,5,8,8-tetramethyl- 5,6,7, 8-tetrahydro-2-naphthylamide
- CHEBI:32181
- Amnoid (TN)
- 2cbr
- NCI60_004716
- DTXSID5046853
- NS00068306
- CHEMBL25202
- SY-1425
- TAMIBAROTENE [JAN]
- N-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)terephthalamic acid
- MLS003899239
- OP-01
- MFCD00866188
- Q7681221
- SBI-0654073.0001
- WHO 7349
- 4-[[(5,6,7,8-Tetrahydro-5,5,8,8-tet ramethyl-2-naphthalenyl)amino]carbonyl]benzoic acid
- Tox21_112725_1
- HY-14652
- SCHEMBL36207
- NCGC00181111-02
- DB04942
- CS-0654
- 4-(((5,6,7,8-TETRAHYDRO-5,5,8,8-TETRAMETHYL-2-NAPHTHALENYL)AMINO)CARBONYL)BENZOIC ACID
- Tamibarotene, >=98% (HPLC)
- RR-110
- UNII-08V52GZ3H9
- AS-14083
- NSC-608000
- MLS006011150
- Tamibarotene(Am-80)
-
- MDL: MFCD00866188
- Inchi: 1S/C22H25NO3/c1-21(2)11-12-22(3,4)18-13-16(9-10-17(18)21)23-19(24)14-5-7-15(8-6-14)20(25)26/h5-10,13H,11-12H2,1-4H3,(H,23,24)(H,25,26)
- Chiave InChI: MUTNCGKQJGXKEM-UHFFFAOYSA-N
- Sorrisi: O=C(C1C=CC(C(NC2C=C3C(CCC(C3=CC=2)(C)C)(C)C)=O)=CC=1)O
Proprietà calcolate
- Massa esatta: 351.18300
- Massa monoisotopica: 351.183
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 26
- Conta legami ruotabili: 3
- Complessità: 546
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 2
- XLogP3: 5.4
- Superficie polare topologica: 66.4
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.154
- Punto di fusione: 190-195°C
- Punto di ebollizione: 449.6°C at 760 mmHg
- Punto di infiammabilità: 225.7°C
- Indice di rifrazione: 1.593
- Solubilità: Soluble to 50 mM in DMSO
- PSA: 66.40000
- LogP: 5.05910
- Solubilità: Non determinato
Tamibarotene Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H332-H335
- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- RTECS:DH6940000
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Tamibarotene Dati doganali
- CODICE SA:2924299090
- Dati doganali:
Codice doganale cinese:
2924299090Panoramica:
2924299090. Altre amidi cicliche(compresi i carbammati ciclici)(compresi i loro derivati e i loro sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso, imballaggio
Riassunto:
2924299090. altre amidi cicliche (compresi i carbammati ciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%
Tamibarotene Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-14652-10mM*1mLinDMSO |
Tamibarotene |
94497-51-5 | 99.94% | 10mM*1mLinDMSO |
¥500 | 2023-07-26 | |
| MedChemExpress | HY-14652-10mg |
Tamibarotene |
94497-51-5 | 99.94% | 10mg |
¥400 | 2025-04-15 | |
| MedChemExpress | HY-14652-50mg |
Tamibarotene |
94497-51-5 | 99.94% | 50mg |
¥714 | 2025-04-15 | |
| S e l l e c k ZHONG GUO | S4260-50mg |
Tamibarotene |
94497-51-5 | 99.98% | 50mg |
¥800.79 | 2023-09-15 | |
| Fluorochem | 079395-250mg |
4-((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid |
94497-51-5 | 95% | 250mg |
£107.00 | 2022-03-01 | |
| Fluorochem | 079395-1g |
4-((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid |
94497-51-5 | 95% | 1g |
£274.00 | 2022-03-01 | |
| Fluorochem | 079395-5g |
4-((5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoic acid |
94497-51-5 | 95% | 5g |
£1012.00 | 2022-03-01 | |
| DC Chemicals | DC7310-100 mg |
Tamibarotene(Am-80) |
94497-51-5 | >98% | 100mg |
$325.0 | 2022-02-28 | |
| DC Chemicals | DC7310-250 mg |
Tamibarotene(Am-80) |
94497-51-5 | >98% | 250mg |
$650.0 | 2022-02-28 | |
| DC Chemicals | DC7310-1 g |
Tamibarotene(Am-80) |
94497-51-5 | >98% | 1g |
$1300.0 | 2022-02-28 |
Tamibarotene Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 1 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2.5, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2.5, cooled
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 1 h, 30 - 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
Riferimento
- New process for preparation of Tamibarotene, China, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 3 h, 80 °C; 80 °C → rt
Riferimento
- Highly Efficient Aminocarbonylation of Iodoarenes at Atmospheric Pressure Catalyzed by a Robust Acenaphthoimidazolyidene Allylic Palladium Complex, Organic Letters, 2013, 15(14), 3678-3681
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 3 h, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4, rt
Riferimento
- Preparation of N1-(6-(hydroxamino)-6-oxohexyl)-N4-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthyl) terephthalamide as histone deacetylase inhibitor for treating cancer, China, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Ethyl acetate ; < 30 °C; 8 h, 60 °C
1.2 Solvents: Ethyl acetate ; 40 min, < 20 °C
1.3 Reagents: Triethylamine ; < 20 °C; 3.5 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
1.5 Reagents: Sodium hydroxide Solvents: Ethanol ; 3 h, 60 °C
1.6 Reagents: Sulfuric acid Solvents: Ethanol , Water ; pH 2
1.2 Solvents: Ethyl acetate ; 40 min, < 20 °C
1.3 Reagents: Triethylamine ; < 20 °C; 3.5 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
1.5 Reagents: Sodium hydroxide Solvents: Ethanol ; 3 h, 60 °C
1.6 Reagents: Sulfuric acid Solvents: Ethanol , Water ; pH 2
Riferimento
- Synthesis of Tamibarotene via Ullmann-Type Coupling, Organic Process Research & Development, 2017, 21(5), 748-753
Metodo di produzione 6
Condizioni di reazione
1.1 Catalysts: Trifluoromethanesulfonic acid , Potassium iodide Solvents: Toluene ; 24 h, 150 °C
Riferimento
- Highly Chemoselective Transamidation of Unactivated Tertiary Amides by Electrophilic N-C(O) Activation by Amide-to-Acyl Iodide Re-routing, Angewandte Chemie, 2022, 61(24),
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water
Riferimento
- Retinobenzoic acids. 1. Structure-activity relationships of aromatic amides with retinoidal activity, Journal of Medicinal Chemistry, 1988, 31(11), 2182-92
Metodo di produzione 8
Condizioni di reazione
Riferimento
- Design, Synthesis and Biological Evaluation of Novel Tamibarotene Derivative as Multitarget Anticancer Agent, Letters in Drug Design & Discovery, 2016, 13(8), 729-733
Metodo di produzione 9
Condizioni di reazione
Riferimento
- A new method for preparing tamibarotene key intermediate 5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthylamine, China, , ,
Metodo di produzione 10
Condizioni di reazione
Riferimento
- Tamibarotene: Leukemia therapy retinoid RARα agonist, Drugs of the Future, 2005, 30(7), 688-693
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Preparation of 4-[(5,6,7,8-tetrahydro-5,6,8,8-terramethyl-2-naphthalenyl)carbamoyl]benzoic acid derivatives, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 3 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Riferimento
- Method for synthesizing Tamibarotene using acenaphthoimidazole N-heterocyclic carbene allyl palladium chloride as catalyst, China, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 3 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Riferimento
- Tamibarotene-cinnamic hydroxamic acid derivative as histone deacetylase inhibitor and its preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; heated
Riferimento
- Process improvement of tamibarotene preparation, Yaoxue Shijian Zazhi, 2012, 30(4), 287-288
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; rt → reflux; 1 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4.0
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4.0
Riferimento
- Synthesis of tamibarotene, Zhongguo Yiyao Gongye Zazhi, 2009, 40(1), 9-11
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Water ; 30 min, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Riferimento
- Process for synthesizing Tamibarotene, China, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol
Riferimento
- Method for synthesizing tamibarotene, China, , ,
Metodo di produzione 18
Condizioni di reazione
Riferimento
- Synthesis of Am80 (Tamibarotene) prodrug candidates, congeners and metabolites, Chemical & Pharmaceutical Bulletin, 2013, 61(8), 846-852
Metodo di produzione 19
Condizioni di reazione
Riferimento
- Method for preparing tamibarotene with stable crystal form, China, , ,
Metodo di produzione 20
Condizioni di reazione
Riferimento
- Method for synthesizing 5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylamine, China, , ,
Tamibarotene Raw materials
- Mono-Methyl terephthalate
- 4-(Dimethylcarbamoyl)benzoic Acid
- 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine
- 1446134-13-9
- Methyl 4-((5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)carbamoyl)benzoate
Tamibarotene Preparation Products
Tamibarotene Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:94497-51-5)Tamibarotene
Numero d'ordine:A844987
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:04
Prezzo ($):492.0
Email:sales@amadischem.com
Tamibarotene Letteratura correlata
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
94497-51-5 (Tamibarotene) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:94497-51-5)Tamibarotene
Purezza:99%
Quantità:5g
Prezzo ($):492.0